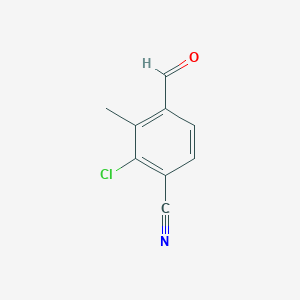
2-Chloro-4-formyl-3-methylbenzonitrile
Cat. No. B8740503
M. Wt: 179.60 g/mol
InChI Key: VGNRUZJYUKBTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08975254B2
Procedure details


A mixture of 2-chloro-4-iodo-3-methylbenzonitrile (150 g, 0.54 mol) and THF (1200 ml) was cooled down to −32° C. A 2 M i-PrMgCl-THF-solution (541 ml, 1.08 mol) was added slowly during 1 h and the mixture was stirred at −32° C. for 2 h. DMF (83 ml, 1.08 mol) was added at −32° C. and the reaction mixture was allowed to warm to RT. After stirring overnight 10% HCl solution (1000 ml) was added at 0° C. The layers were separated and the aqueous layer was extracted with diethyl ether (2×900 ml). The combined organic layers were washed with saturated NaHCO3 solution (900 ml) and brine (750 ml). The organic layer was dried with Na2CO4, filtered and evaporated. The dried crude product (95 g) was treated with hot n-heptane and activated carbon. The title compound was obtained as a yellow solid and used without further purification. 1H-NMR (400 MHz; CDCl3): δ 2.78 (s, 3H), 7.71 (d, 1H), 7.84 (d, 1H), 10.36 (s, 1H).


Name
i-PrMgCl THF
Quantity
541 mL
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([CH3:10])=[C:8](I)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C([Mg]Cl)(C)C.C1C[O:20][CH2:19]C1.CN(C=O)C.Cl>C1COCC1>[Cl:1][C:2]1[C:9]([CH3:10])=[C:8]([CH:19]=[O:20])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C=CC(=C1C)I
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
i-PrMgCl THF
|
|
Quantity
|
541 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl.C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
83 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-32 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at −32° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with diethyl ether (2×900 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated NaHCO3 solution (900 ml) and brine (750 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with Na2CO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The dried crude product (95 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was treated with hot n-heptane and activated carbon
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
